molecular formula C30H38N4O4S B379081 ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE

ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE

Cat. No.: B379081
M. Wt: 550.7g/mol
InChI Key: SBSKFMHGACZGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[4-(diethylamino)benzyl]amino}-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, substituted with various functional groups such as diethylamino, ethoxyphenyl, and carboxylate. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through nucleophilic substitution reactions, often using diethylamine as the nucleophile.

    Attachment of the Ethoxyphenyl Group: This step involves the coupling of the ethoxyphenyl group to the thieno[2,3-c]pyridine core, typically through palladium-catalyzed cross-coupling reactions.

    Formation of the Carboxylate Ester: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(diethylamino)benzyl]amino}-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, organometallics, and acids/bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 2-{[4-(diethylamino)benzyl]amino}-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and cardiovascular disorders.

    Biological Research: This compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibition of Enzymes: The compound can inhibit key enzymes involved in disease pathways, thereby exerting its therapeutic effects.

    Modulation of Receptors: It may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling and function.

    Interference with DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Ethyl 2-{[4-(diethylamino)benzyl]amino}-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can be compared with other similar compounds, such as:

    Thienopyridine Derivatives: These compounds share the thieno[2,3-c]pyridine core but differ in their substituents, leading to variations in their biological activities and applications.

    Diethylamino Substituted Compounds: Compounds with diethylamino groups exhibit similar pharmacological properties but may differ in their potency and selectivity.

    Ethoxyphenyl Substituted Compounds: These compounds have the ethoxyphenyl group, which contributes to their unique chemical and biological properties.

The uniqueness of ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C30H38N4O4S

Molecular Weight

550.7g/mol

IUPAC Name

ethyl 2-[[4-(diethylamino)phenyl]methylamino]-3-[(2-ethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C30H38N4O4S/c1-5-33(6-2)22-15-13-21(14-16-22)19-31-29-27(28(35)32-24-11-9-10-12-25(24)37-7-3)23-17-18-34(20-26(23)39-29)30(36)38-8-4/h9-16,31H,5-8,17-20H2,1-4H3,(H,32,35)

InChI Key

SBSKFMHGACZGOC-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)NC4=CC=CC=C4OCC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)NC4=CC=CC=C4OCC

Origin of Product

United States

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